

Application Notes and Protocols for 2-Pyrrolidin-1-ylmethyl-acrylic acid

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Compound of Interest

Compound Name: 2-Pyrrolidin-1-ylmethyl-acrylic acid

Cat. No.: B069657

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Abstract

These application notes provide a detailed protocol for the dissolution of **2-Pyrrolidin-1-ylmethyl-acrylic acid**, a versatile building block in pharmaceutical development and polymer synthesis.^[1] Due to the limited availability of specific solubility data, this document outlines a systematic approach to determine the optimal solvent and conditions for preparing solutions suitable for various biological and chemical assays. The protocol emphasizes the importance of pH adjustment and provides recommendations for creating stock and working solutions.

Chemical and Physical Properties

2-Pyrrolidin-1-ylmethyl-acrylic acid, also known as 2-(pyrrolidin-1-ylmethyl)prop-2-enoic acid, is an off-white solid.^[1] Its structure, containing both a carboxylic acid and a tertiary amine (pyrrolidine ring), suggests that its solubility will be highly dependent on the pH of the solvent. The pyrrolidine group generally enhances its reactivity and solubility.^[1]

Table 1: Physicochemical Properties of **2-Pyrrolidin-1-ylmethyl-acrylic acid**

Property	Value	Reference
Molecular Formula	C ₈ H ₁₃ NO ₂	[1] [2] [3] [4]
Molecular Weight	155.19 g/mol	[2] [3] [4]
Appearance	Off-white solid	[1]
Purity	≥ 96% (HPLC)	[1]
Storage Conditions	0-8 °C	[1]
InChI Key	NJQWKGMEAUKIKT-UHFFFAOYSA-N	[2]
SMILES	OC(C(CN1CCCC1)=C)=O	[2]

Recommended Protocol for Dissolution

Given the amphoteric nature of **2-Pyrrolidin-1-ylmethyl-acrylic acid**, a systematic approach is recommended to determine the best solvent for your specific assay. The following protocol provides a step-by-step guide for solubility testing and solution preparation.

2.1. Materials

- **2-Pyrrolidin-1-ylmethyl-acrylic acid**

- Solvents to test:

- Deionized water
- Phosphate-buffered saline (PBS)
- Dimethyl sulfoxide (DMSO)
- Ethanol (EtOH)

- pH adjustment solutions:

- 1 M HCl

- 1 M NaOH
- Vortex mixer
- Sonicator (optional)
- pH meter
- Sterile microcentrifuge tubes or glass vials
- Pipettes

2.2. Experimental Protocol: Solubility Determination

- Initial Solvent Screening:
 1. Weigh out a small, precise amount of **2-Pyrrolidin-1-ylmethyl-acrylic acid** (e.g., 1 mg) into separate vials.
 2. Add a small, measured volume of each test solvent (e.g., 100 μ L) to the respective vials to achieve an initial high concentration (e.g., 10 mg/mL).
 3. Vortex each vial vigorously for 1-2 minutes.
 4. Visually inspect for complete dissolution. If not fully dissolved, use a sonicator for 5-10 minutes.
 5. If the compound remains insoluble, add an additional measured volume of the solvent to dilute the concentration and repeat the vortexing/sonication.
 6. Record the approximate solubility in each solvent.
- pH Adjustment for Aqueous Solutions:
 1. If the compound has poor solubility in water or PBS, pH adjustment is the next step.
 2. Prepare a suspension of the compound in water or PBS (e.g., 1 mg in 1 mL).

3. While stirring, add 1 M NaOH dropwise to increase the pH. The carboxylic acid group will be deprotonated, which should increase solubility.
4. If solubility does not improve, prepare a fresh suspension and add 1 M HCl dropwise to decrease the pH. This will protonate the pyrrolidine nitrogen, which may also enhance solubility.
5. Monitor the pH and observe for dissolution. Record the pH at which the compound fully dissolves.

2.3. Preparation of Stock and Working Solutions

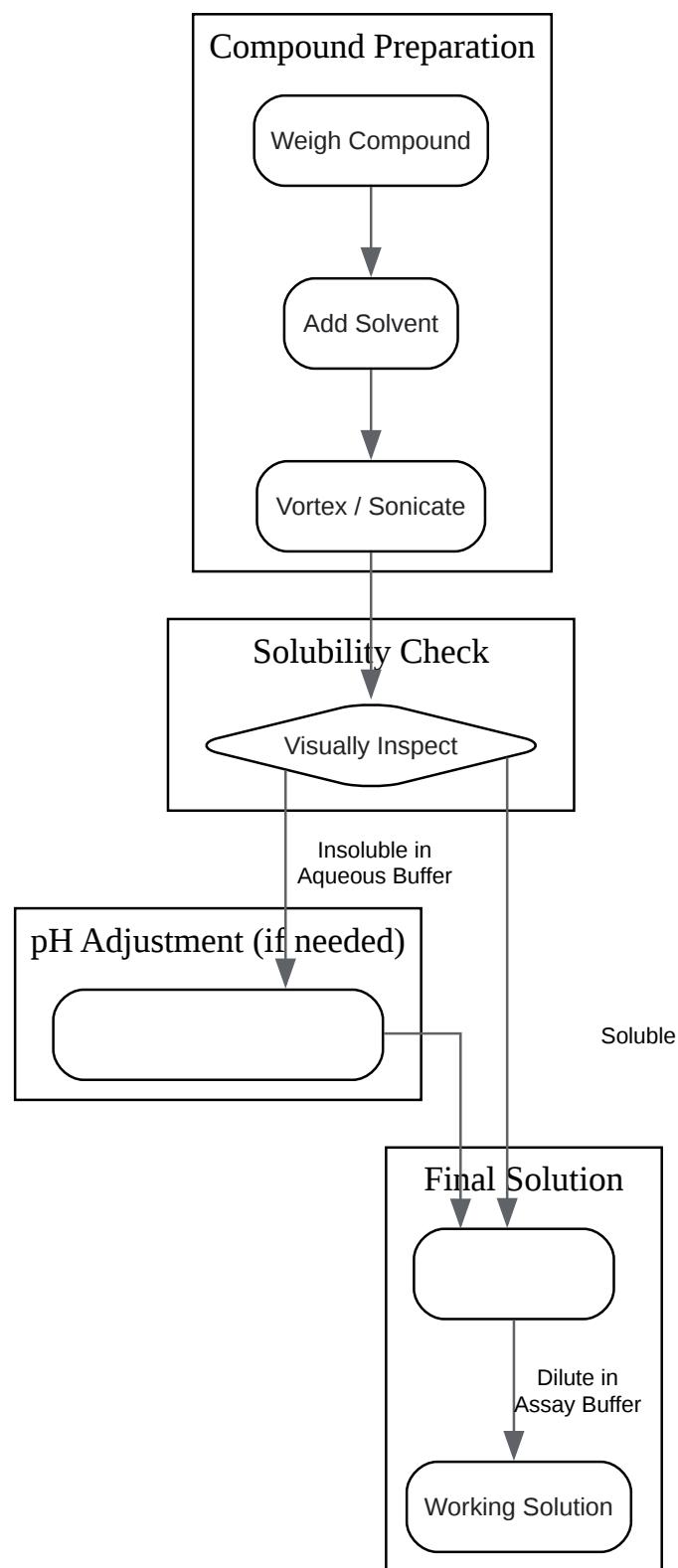
Once an appropriate solvent and pH are determined, you can prepare stock and working solutions.

- Stock Solution (e.g., 10 mM in DMSO):
 1. Weigh out the required amount of **2-Pyrrolidin-1-ylmethyl-acrylic acid**. For 1 mL of a 10 mM solution, you would need 1.55 mg.
 2. Add the compound to a sterile vial.
 3. Add the appropriate volume of DMSO (e.g., 1 mL).
 4. Vortex until the compound is completely dissolved. Sonicate if necessary.
 5. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
- Working Solution (e.g., 100 µM in Assay Buffer):
 1. Thaw an aliquot of the stock solution.
 2. Perform a serial dilution of the stock solution into your final assay buffer to achieve the desired working concentration.
 3. Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low enough to not affect the biological system (typically <0.5%).

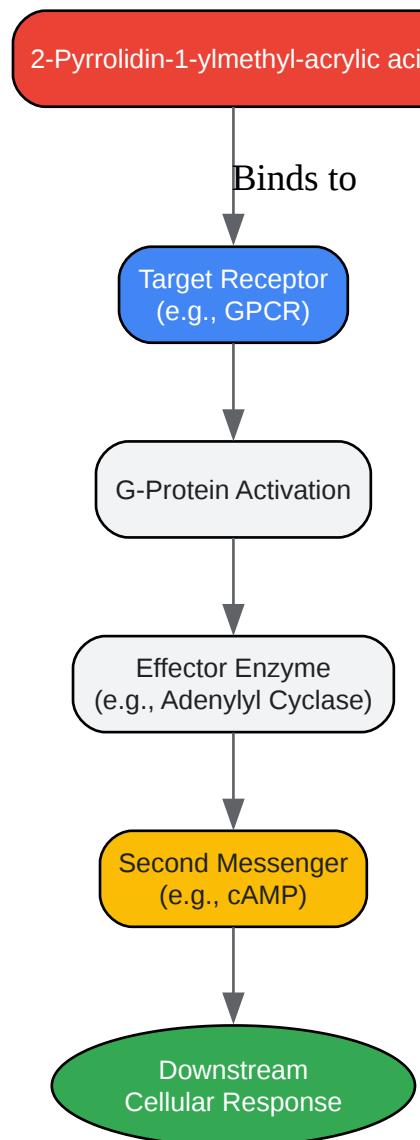
Table 2: Summary of Expected Solubility Behavior

Solvent	Expected Solubility	Notes
Water	Poor to moderate	Highly pH-dependent. Solubility should increase at acidic or basic pH.
PBS	Poor to moderate	Similar to water, solubility is pH-dependent.
DMSO	Good	A common solvent for organic compounds in biological assays.
Ethanol	Moderate to good	May be a suitable alternative to DMSO for some applications.

Diagrams

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Caption: Workflow for dissolving **2-Pyrrolidin-1-ylmethyl-acrylic acid**.



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Caption: Hypothetical signaling pathway involving a target receptor.

Stability and Storage

The compound is reported to be stable under recommended storage conditions (0-8°C).[\[1\]](#)[\[5\]](#) For long-term storage, especially in solution, it is advisable to store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The stability of the compound in aqueous solution, particularly at different pH values, has not been extensively reported and should be determined empirically for long-term experiments.

Safety Precautions

2-Pyrrolidin-1-ylmethyl-acrylic acid is classified as Acute Toxicity, Oral, Category 4.[2][4]

Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Work in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for complete safety information.[5]

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